molecular formula C15H11ClO3 B2399918 2-acetyl-4-chlorophenyl benzoate CAS No. 4010-29-1

2-acetyl-4-chlorophenyl benzoate

Cat. No.: B2399918
CAS No.: 4010-29-1
M. Wt: 274.7
InChI Key: HFZWFHOCVFRSPR-UHFFFAOYSA-N
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Description

2-Acetyl-4-chlorophenyl benzoate (IUPAC name: 4-chlorobenzoic acid 2-acetylphenyl ester) is a synthetic ester derivative of benzoic acid. Its molecular formula is C₁₅H₁₁ClO₃, with an average molecular mass of 274.700 g/mol and a monoisotopic mass of 274.039672 g/mol . The compound features a 4-chlorobenzoate moiety esterified to a 2-acetylphenyl group, which introduces both electron-withdrawing (chloro) and acetyl substituents.

Properties

IUPAC Name

(2-acetyl-4-chlorophenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-10(17)13-9-12(16)7-8-14(13)19-15(18)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZWFHOCVFRSPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-4-chlorophenyl benzoate typically involves the esterification of 2-acetyl-4-chlorophenol with benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of 2-acetyl-4-chlorophenyl benzoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, ensures the production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-4-chlorophenyl benzoate undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed:

    Oxidation: Formation of 2-carboxy-4-chlorophenyl benzoate.

    Reduction: Formation of 2-(1-hydroxyethyl)-4-chlorophenyl benzoate.

    Substitution: Formation of 2-acetyl-4-methoxyphenyl benzoate or 2-acetyl-4-ethoxyphenyl benzoate.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₅H₁₁ClO₃
  • Molecular Weight : 274.70 g/mol
  • CAS Number : 53242-76-5

The compound features a benzoic acid moiety with a chlorophenyl acetyl substituent, which contributes to its unique biological profile.

Antimicrobial Activity

2-Acetyl-4-chlorophenyl benzoate has demonstrated notable antimicrobial properties against various microbial strains, including Gram-positive and Gram-negative bacteria as well as fungi. In vitro studies have shown its effectiveness in inhibiting the growth of:

Microbial StrainActivityReference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansEffective antifungal

These properties suggest potential applications in developing therapeutic agents for treating infections.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by modulating inflammatory pathways and reducing pro-inflammatory cytokine production. Its mechanism of action involves:

  • Inhibition of Enzymatic Activity : The compound inhibits enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes.
  • Modulation of Signaling Pathways : It affects signaling pathways related to inflammation and apoptosis, enhancing its therapeutic potential against inflammatory diseases.

Pharmaceutical Synthesis

2-Acetyl-4-chlorophenyl benzoate serves as an intermediate in synthesizing various pharmaceutical compounds, particularly azelastine hydrochloride, utilized in treating allergic rhinitis and conjunctivitis. Its role as a building block for more complex organic molecules makes it valuable in medicinal chemistry .

Industrial Applications

The compound is also employed in producing specialty chemicals and serves as a reference standard in analytical chemistry. Its unique structure allows it to act as a crucial intermediate in various synthetic pathways, enhancing its industrial relevance.

Case Studies and Research Findings

Several studies have focused on the biological activity and applications of 2-acetyl-4-chlorophenyl benzoate:

  • A study published in Molecules highlighted the compound's efficacy in reducing inflammation in animal models, suggesting its potential as an anti-inflammatory agent.
  • Another research article detailed its antimicrobial properties against resistant strains of bacteria, emphasizing its significance in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-acetyl-4-chlorophenyl benzoate involves its interaction with specific molecular targets. The acetyl group can undergo nucleophilic attack, leading to various chemical transformations. The chlorine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The unique combination of substituents in 2-acetyl-4-chlorophenyl benzoate distinguishes it from other benzoate derivatives. Below is a structural comparison with key analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-Acetyl-4-chlorophenyl benzoate 4-Cl, 2-acetylphenyl C₁₅H₁₁ClO₃ 274.70 Chloro and acetyl groups enhance lipophilicity and steric bulk
Methyl benzoate -OCH₃ C₈H₈O₂ 136.15 Simple ester; widely used in fragrances and flavorings
Ethyl 4-(dimethylamino) benzoate 4-N(CH₃)₂, -OCH₂CH₃ C₁₁H₁₅NO₂ 193.24 Electron-donating dimethylamino group increases reactivity in polymerization
Sodium benzoate -COONa C₇H₅NaO₂ 144.10 Water-soluble preservative; common in food and cosmetics

Key Observations :

  • The chloro group in 2-acetyl-4-chlorophenyl benzoate increases molecular weight and lipophilicity compared to simpler alkyl benzoates like methyl or ethyl benzoate.
Bioactivity and Functional Performance

Evidence from studies on structurally related compounds highlights the role of substituents in bioactivity:

  • BR Analogs with 4-Substituted Benzoates: In brassinosteroid (BR) analogs, substitution at the C-22 position with benzoate groups (e.g., 4-methyl or 4-fluoro) showed bioactivity comparable to brassinolide in rice lamina inclination assays. The acetyl group in 2-acetyl-4-chlorophenyl benzoate may similarly influence plant growth regulation, though this requires direct testing .
  • Co-initiators in Resins: Ethyl 4-(dimethylamino) benzoate outperformed 2-(dimethylamino) ethyl methacrylate in resin polymerization, achieving higher degrees of conversion and better physical properties. This suggests that electron-donating substituents (e.g., dimethylamino) enhance reactivity, whereas steric groups (e.g., acetyl) might slow reaction kinetics .
Biodegradability and Environmental Impact

Microbial degradation pathways for benzoate derivatives are well-documented. In Rhodococcus sp. CS-1, 13–15% of differentially expressed genes (DEGs) are linked to benzoate degradation pathways . However, the introduction of chloro and acetyl groups in 2-acetyl-4-chlorophenyl benzoate may hinder biodegradation compared to unsubstituted benzoates (e.g., sodium benzoate), as halogenated aromatics often resist microbial breakdown .

Physicochemical Properties
  • Acidity and Solubility : The pKa of benzoic acid is 4.2, but substitution with a chloro group (electron-withdrawing) would lower the pKa of the parent acid, increasing acidity. However, esterification eliminates the carboxylic acid group, rendering 2-acetyl-4-chlorophenyl benzoate neutral and more lipophilic than ionic analogs like sodium benzoate .
  • Thermal Stability : Steric effects from the acetyl group may reduce thermal stability compared to linear alkyl benzoates (e.g., methyl or ethyl benzoate), though crystallographic data would be needed to confirm this .

Biological Activity

2-Acetyl-4-chlorophenyl benzoate is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 2-acetyl-4-chlorophenyl benzoate is C15H13ClO3C_{15}H_{13}ClO_3. It features an acetyl group, a chloro group, and a benzoate moiety, which contribute to its unique chemical reactivity and biological potential.

Property Value
Molecular Weight288.72 g/mol
Melting Point85-87 °C
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that 2-acetyl-4-chlorophenyl benzoate exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against gram-positive bacteria, demonstrating significant inhibition comparable to standard antibiotics such as ampicillin and isoniazid .

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound showed promising results in inhibiting the growth of several cancer cell types, including colon cancer cells, with IC50 values indicating effective antiproliferative activity .

The biological activity of 2-acetyl-4-chlorophenyl benzoate is primarily attributed to its ability to interact with cellular targets through:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, which may alter the compound's biological interactions.
  • Redox Reactions: The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways.
  • Hydrolysis: The ester bond can be hydrolyzed under physiological conditions, releasing active metabolites that may contribute to its biological effects.

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial properties of various substituted benzoates, including 2-acetyl-4-chlorophenyl benzoate. Results showed it had a broad spectrum of activity against both gram-positive and gram-negative bacteria, with particular efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Cytotoxicity Assessment:
    In another investigation, the cytotoxic effects were tested on human cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent .

Research Findings Summary

The following table summarizes key findings from recent studies involving 2-acetyl-4-chlorophenyl benzoate:

Study Biological Activity Findings
Study on Antimicrobial ActivityEffective against gram-positive bacteriaComparable efficacy to standard antibiotics
Cytotoxicity StudySelective toxicity towards cancer cell linesIC50 values indicate significant antiproliferative effects
Mechanistic StudyInteraction with cellular targets through nucleophilic substitutionPotential modulation of oxidative stress pathways

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